

Deuterated Formamide as an NMR Solvent: A Technical Guide

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Compound of Interest

Compound Name: *Formamide-d3*

Cat. No.: *B1339750*

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This guide provides an in-depth overview of deuterated formamide as a specialized solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. Formamide, the simplest amide, and its deuterated isotopologues are highly polar solvents capable of forming extensive hydrogen bond networks. This property makes them particularly valuable for the study of polar analytes, including peptides, proteins, and nucleic acids, which may have limited solubility in more common NMR solvents. Furthermore, formamide's ability to act as a hydrogen bond competitor and denaturant provides a unique environment for probing molecular structure, dynamics, and folding pathways.

Core Properties of Deuterated Formamide

The selection of an appropriate NMR solvent is contingent on its physical and chemical properties. Deuterated formamide is chosen for its high polarity, wide liquid temperature range, and specific interactions with biomolecules. While several deuterated versions exist, this guide focuses on Formamide-1-d (DCONH_2), with comparative data provided for the related and commonly used N,N-Dimethylformamide-d7 (DMF-d_7).

Physical and Chemical Data

The fundamental properties of deuterated formamide are summarized below. Its high boiling point makes it suitable for variable temperature experiments over a broad range.

Property	Formamide-1-d (DCONH ₂)	N,N-Dimethylformamide-d ₇ (DMF-d ₇)
Molecular Formula	CH ₂ DNO	C ₃ D ₇ NO
Molecular Weight	46.05 g/mol	80.14 g/mol [1] [2]
CAS Number	35692-88-7 [3]	4472-41-7 [1] [4]
Appearance	Colorless liquid	Colorless liquid
Melting Point	2-3 °C	-61 °C
Boiling Point	210 °C (with decomposition)	153 °C
Density	1.159 g/mL at 25 °C	1.030 g/mL at 25 °C
Refractive Index (n _{20/D})	1.447	1.428
Isotopic Purity	Typically ≥99 atom % D	Typically ≥99.5 atom % D

NMR Spectral Data

Understanding the residual solvent signals is critical for accurate spectral interpretation. The chemical shifts of residual protons and the solvent's carbon signals can vary slightly with temperature, concentration, and pH.

Solvent	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
N,N-Dimethylformamide-d ₇	8.03 (s, -CDO) 2.92 (quintet, -N(CD ₃)) 2.75 (quintet, -N(CD ₃))	163.15 (-CDO) 34.89 (-N(CD ₃)) 29.76 (-N(CD ₃))
Formamide (Neat, for reference)	8.21 (s, -CHO) 7.48 (br s, -NH ₂) 7.21 (br s, -NH ₂)	162.83 (-CHO) (in DMSO-d ₆)

Note: In Formamide-1-d (DCONH₂), the formyl proton signal at ~8.2 ppm would be absent. The two amide protons (-NH₂) remain, exhibiting distinct chemical shifts due to restricted rotation around the C-N bond. In fully deuterated formamide (DCOND₂), only trace HDO/H₂O signals would be observed.

Applications in NMR Spectroscopy

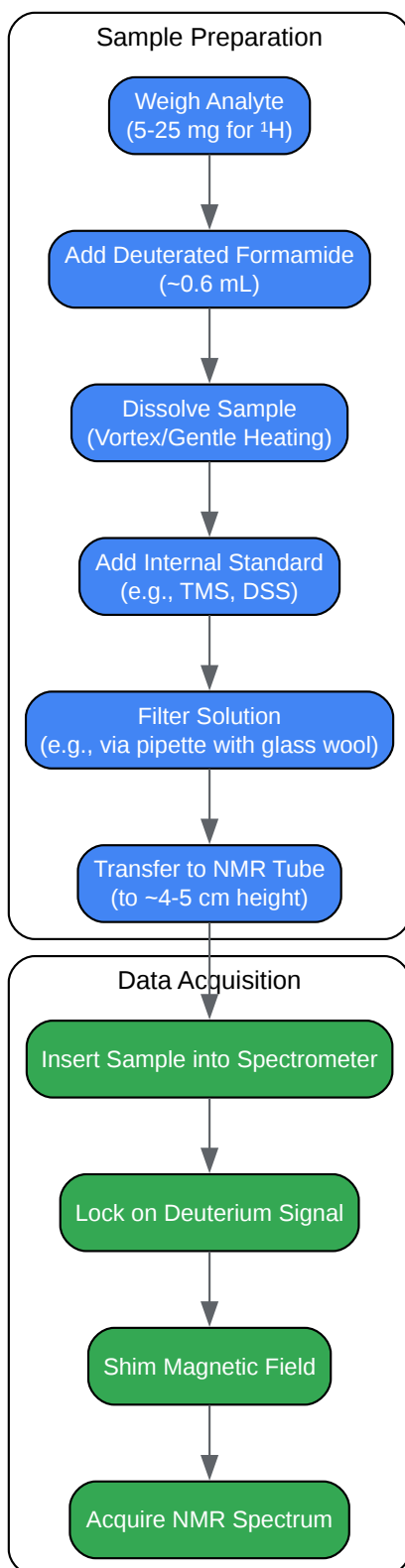
Deuterated formamide is a powerful solvent for specific NMR applications, primarily centered on the study of biomolecules.

- **Solvent for Polar Biomolecules:** Its high dielectric constant and ability to act as both a hydrogen bond donor and acceptor make it an excellent solvent for highly polar molecules like peptides and oligonucleotides that are insoluble in less polar media.
- **Denaturing Agent for Structural Biology:** Formamide is an effective denaturant that can disrupt the non-covalent interactions, such as hydrogen bonds, that stabilize the native three-dimensional structures of proteins and nucleic acids. This allows NMR to be used to study unfolded or partially folded states, providing insight into folding pathways and the thermodynamics of protein stability.
- **Hydrogen Exchange (H-D Exchange) Studies:** The amide protons of a protein exchange with deuterium from the solvent at a rate dependent on their solvent accessibility and involvement in hydrogen bonding. By dissolving a protonated protein in deuterated formamide, the rates of H-D exchange can be monitored by observing the disappearance of NH signals in the ^1H NMR spectrum. This provides crucial information about protein dynamics, conformational changes, and ligand binding.
- **High-Temperature Experiments:** With a boiling point of 210 °C, formamide is suitable for high-temperature NMR studies designed to probe thermal stability and dynamics at elevated temperatures.

Experimental Protocols

Proper sample preparation is paramount for acquiring high-quality NMR data. The following protocol outlines the key steps for preparing a sample in deuterated formamide.

Diagram: NMR Sample Preparation Workflow



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Caption: Workflow for preparing and analyzing an NMR sample using deuterated formamide.

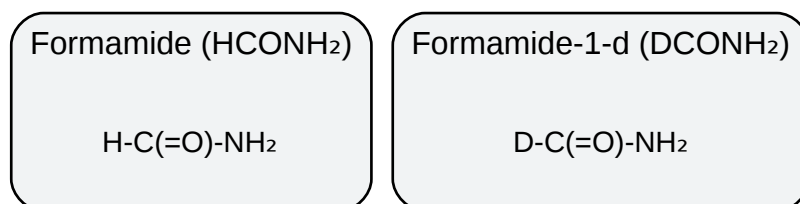
Detailed Methodologies

- **Analyte Preparation:** Ensure the analyte (e.g., peptide, protein) is pure and dry. For a typical high-field spectrometer, 5-25 mg of a small molecule or peptide is sufficient for ^1H NMR, while ^{13}C NMR may require more (50-100 mg).
- **Solvent Selection:** Choose the appropriate deuterated formamide. For observing amide protons, Formamide- d_1 (DCONH_2) is suitable. For a background free of all formamide signals, fully deuterated formamide (DCOND_2) would be required.
- **Dissolution:** In a clean, dry vial, dissolve the analyte in the deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube). Gentle vortexing or heating may be required to aid dissolution.
- **Internal Reference:** Add an internal reference standard if quantitative analysis or precise chemical shift referencing is needed. Tetramethylsilane (TMS) is common, but for aqueous-like samples, DSS or TSP may be used.
- **Filtration:** To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the sample through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality NMR tube. Cotton wool should be avoided as it can leach impurities.
- **Sample Volume:** The final volume in the NMR tube should correspond to a height of 4-5 cm (approximately 0.6-0.7 mL). Incorrect sample height can lead to poor spectral quality (shimming issues).
- **Data Acquisition:**
 - Insert the sample into the NMR spectrometer.
 - The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability during the experiment.
 - Perform shimming to optimize the magnetic field homogeneity across the sample volume, which is critical for achieving sharp resonance lines.

- Set up and run the desired NMR experiment (e.g., 1D proton, 2D COSY, HSQC).

Visualizing Molecular Interactions and Structure

Diagram: Chemical Structures



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